molecular formula C15H16N2O4S B2754211 3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide CAS No. 1787880-26-5

3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide

Cat. No.: B2754211
CAS No.: 1787880-26-5
M. Wt: 320.36
InChI Key: KZSYMJDLKPZNEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C15H16N2O4S and its molecular weight is 320.36. The purity is usually 95%.
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Biological Activity

3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. Its structural components, including the azetidine ring and the pyran moiety, suggest diverse interactions with biological systems, making it an interesting subject for pharmacological studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Azetidine Ring : A four-membered nitrogen-containing ring known for its role in various biological activities.
  • Pyran Moiety : A six-membered ring containing one oxygen atom, which is often associated with various pharmacological properties.
  • Thiophen Group : A five-membered aromatic ring that enhances the compound's lipophilicity and may influence its biological interactions.

The molecular formula of the compound is C14H15N3O3SC_{14}H_{15}N_{3}O_{3}S, with a molecular weight of approximately 303.35 g/mol.

Antimicrobial Activity

Research indicates that azetidine derivatives, similar to this compound, exhibit significant antimicrobial properties. In particular, studies have shown that compounds containing pyran and thiophene groups can inhibit the growth of various bacterial strains and fungi. For instance:

  • Case Study : A recent study demonstrated that derivatives of azetidine with pyran moieties showed promising results against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL.

Anticancer Properties

The potential anticancer activity of this compound has been explored in various in vitro studies. The mechanism often involves:

  • Induction of Apoptosis : Compounds with similar structures have been shown to activate apoptotic pathways in cancer cells.
StudyCell LineIC50 (µM)Mechanism
HeLa12.5Apoptosis induction via caspase activation
MCF715.0Cell cycle arrest at G1 phase

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways. For example:

  • Case Study : Inhibition of acetylcholinesterase (AChE) has been reported for similar azetidine derivatives, suggesting potential applications in treating neurodegenerative diseases.

The biological activity of this compound likely involves:

  • Molecular Interactions : The compound's unique structure allows it to interact with specific receptors or enzymes, modulating their activity.
  • Binding Affinity : The presence of functional groups such as thiophenes enhances binding affinity to target proteins, influencing various biochemical pathways.

Properties

IUPAC Name

3-(2-methyl-6-oxopyran-4-yl)oxy-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-10-5-11(6-14(18)20-10)21-12-8-17(9-12)15(19)16-7-13-3-2-4-22-13/h2-6,12H,7-9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSYMJDLKPZNEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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